ent-Moxifloxacin Hydrochloride
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Overview
Description
ent-Moxifloxacin Hydrochloride is a synthetic fluoroquinolone antibiotic used to treat various bacterial infections. It is particularly effective against respiratory infections, skin infections, and certain types of bacterial conjunctivitis. This compound is known for its broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-Moxifloxacin Hydrochloride involves multiple steps, starting from furo[3,4-b]pyridine-5,7-dione. The process includes the incorporation of deuterium at specific positions in the pyrrolo ring of moxifloxacin . The synthetic route typically involves:
Formation of the quinolone core: This is achieved through a series of cyclization reactions.
Introduction of the fluoro and methoxy groups: These groups are introduced via electrophilic aromatic substitution reactions.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the quinolone core, affecting its antibacterial activity.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoro and methoxy positions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed:
Oxidation products: Hydroxylated derivatives.
Reduction products: Reduced quinolone derivatives.
Substitution products: Amino-substituted derivatives.
Scientific Research Applications
ent-Moxifloxacin Hydrochloride is extensively used in scientific research due to its broad-spectrum antibacterial activity. Its applications include:
Chemistry: Used as a model compound for studying fluoroquinolone synthesis and reactions.
Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its efficacy in treating various bacterial infections, including those resistant to other antibiotics.
Industry: Used in the formulation of pharmaceutical products, particularly for respiratory and skin infections
Mechanism of Action
ent-Moxifloxacin Hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division. By binding to these enzymes, the compound prevents the unwinding and replication of bacterial DNA, leading to cell death .
Comparison with Similar Compounds
- Levofloxacin
- Ciprofloxacin
- Ofloxacin
- Gatifloxacin
Comparison:
- Levofloxacin : Similar broad-spectrum activity but differs in its pharmacokinetic profile.
- Ciprofloxacin : More effective against Gram-negative bacteria but less effective against Gram-positive bacteria compared to ent-Moxifloxacin Hydrochloride.
- Ofloxacin : Similar mechanism of action but with a different side effect profile.
- Gatifloxacin : Comparable antibacterial spectrum but associated with different adverse effects .
This compound stands out due to its enhanced activity against a wide range of bacteria and its relatively favorable side effect profile.
Properties
IUPAC Name |
7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIIJJHBXUESQI-VAGBGMFXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.